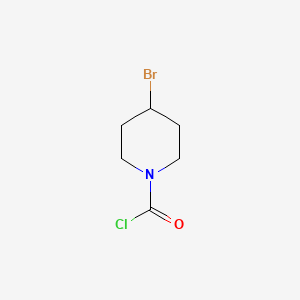

4-Bromopiperidine-1-carbonyl chloride

説明

Significance in Heterocyclic Chemistry and as a Chemical Intermediate

The piperidine (B6355638) moiety is a ubiquitous structural motif found in a vast number of natural products and synthetic drugs. The incorporation of a bromine atom at the 4-position of the piperidine ring in 4-Bromopiperidine-1-carbonyl chloride provides a strategic point for further functionalization. This halogen atom can participate in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of various aryl, alkyl, and amino substituents.

Furthermore, the 1-carbonyl chloride group serves as a highly reactive acylating agent. It readily reacts with a wide array of nucleophiles, including alcohols, amines, and thiols, to form stable carbamates, ureas, and thiocarbamates, respectively. This reactivity is crucial for linking the 4-bromopiperidine (B2556637) core to other molecular fragments, a common strategy in the assembly of complex drug candidates. For instance, the related compound, [1,4']bipiperidinyl-1'-carbonyl chloride, is a key intermediate in the synthesis of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy google.comgoogleapis.com. This highlights the potential of such piperidine-1-carbonyl chlorides as critical building blocks in the development of therapeutic agents.

While direct and extensive research findings on this compound are not abundantly available in public literature, its utility can be inferred from the well-established chemistry of its constituent functional groups and the documented applications of structurally similar compounds. The synthesis of this compound would likely proceed via the reaction of 4-bromopiperidine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547), a common method for the preparation of carbamoyl (B1232498) chlorides from secondary amines google.comgoogleapis.com.

Overview of Structural Features and Reactivity Potential in Synthetic Design

The synthetic potential of this compound is rooted in its distinct structural features. The piperidine ring, typically existing in a chair conformation, places the bromine atom in either an axial or equatorial position, which can influence its reactivity. The acyl chloride group is a powerful electrophile due to the electron-withdrawing nature of both the chlorine and oxygen atoms attached to the carbonyl carbon.

The reactivity of the two functional groups can be selectively addressed under different reaction conditions. The high reactivity of the acyl chloride allows for its preferential reaction with nucleophiles at low temperatures, leaving the C-Br bond intact for subsequent transformations. This orthogonality is a key advantage in multi-step synthetic sequences.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9BrClNO |

| Molecular Weight | 226.50 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Note: Experimental data for this specific compound is limited. The provided information is based on its chemical structure.

The reactivity of the carbonyl chloride is characteristic of acyl halides. It will readily undergo nucleophilic acyl substitution with a variety of nucleophiles. For example, reaction with an alcohol will yield a carbamate (B1207046), while reaction with an amine will produce a urea (B33335).

The carbon-bromine bond at the 4-position of the piperidine ring is susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions. The choice of reaction pathway depends on the nature of the nucleophile/reagent and the reaction conditions. This versatility allows for the introduction of a wide range of substituents at this position, further expanding the molecular diversity that can be achieved from this single building block.

Table 2: Key Reactions of this compound

| Reagent/Reaction Type | Functional Group Involved | Product Type |

| Alcohols (R-OH) | Carbonyl chloride | Carbamate |

| Amines (R-NH2) | Carbonyl chloride | Urea |

| Thiols (R-SH) | Carbonyl chloride | Thiocarbamate |

| Organoboronic acids (Suzuki coupling) | C-Br bond | 4-Aryl/alkyl-piperidine derivative |

| Terminal alkynes (Sonogashira coupling) | C-Br bond | 4-Alkynyl-piperidine derivative |

| Amines (Buchwald-Hartwig amination) | C-Br bond | 4-Amino-piperidine derivative |

Structure

3D Structure

特性

IUPAC Name |

4-bromopiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrClNO/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMDVPYQUGXVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetics Pertaining to 4 Bromopiperidine 1 Carbonyl Chloride

Reactivity of the Carbonyl Chloride Moiety

The carbonyl chloride group is an acyl halide, which is highly reactive towards nucleophiles. This reactivity is a central feature of the chemistry of 4-Bromopiperidine-1-carbonyl chloride. The reactions at this site are crucial for the formation of amides, esters, and other carboxylic acid derivatives.

Nucleophilic acyl substitution is the primary reaction pathway for the carbonyl chloride moiety. This reaction typically proceeds through a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. libretexts.orglibretexts.org

The reactivity of acyl derivatives towards nucleophilic substitution generally follows the order: acyl halides > anhydrides > esters ≈ carboxylic acids > amides. libretexts.org This high reactivity of acyl chlorides is attributed to the strong inductive electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

The kinetics of these reactions are typically second-order, being first-order in both the acyl chloride and the nucleophile. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the structure of the acyl chloride itself.

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. The mechanism of solvolysis for acyl chlorides, including carbamoyl (B1232498) chlorides and chloroformates, can vary from a bimolecular addition-elimination pathway to a unimolecular Sɴ1-type mechanism, depending on the substrate and the solvent. nih.govnih.gov

The solvolysis of many acyl chlorides is considered to proceed via an ionization pathway with significant nucleophilic solvent assistance, which can be viewed as having Sɴ2 character. nih.gov However, for other related compounds like chloroformates, an addition-elimination mechanism is often proposed. nih.gov For carbamoyl chlorides, which are structurally analogous to this compound, solvolysis reactions are often considered to be Sɴ1 in nature, proceeding through a carbamoyl cation intermediate, although a bimolecular component can be observed with the addition of strong nucleophiles like amines. nih.govresearchgate.net

The choice between these pathways is influenced by the stability of the potential carbocation intermediate. For this compound, the nitrogen atom of the piperidine (B6355638) ring can potentially stabilize a positive charge on the carbonyl carbon through resonance, which might favor an Sɴ1-like mechanism in certain solvents.

The rates of solvolysis of acyl chlorides are highly dependent on the properties of the solvent. The Grunwald-Winstein equation is often used to correlate these rates with the solvent's ionizing power (Y) and its nucleophilicity (N). The extended Grunwald-Winstein equation, log(k/k₀) = lN + mY, provides a quantitative measure of the sensitivity of the reaction to these solvent parameters. The 'l' value represents the sensitivity to solvent nucleophilicity, and the 'm' value represents the sensitivity to solvent ionizing power.

For reactions proceeding through an addition-elimination mechanism, a high 'l' value is expected, indicating a significant role for the solvent as a nucleophile in the rate-determining step. For reactions proceeding through an Sɴ1 mechanism, a high 'm' value is expected, reflecting the importance of the solvent's ability to stabilize the forming carbocation and the leaving group.

The following table presents data for the solvolysis of phenyl chloroformate, a related acyl chloride, in various solvents, illustrating the impact of solvent properties on reaction rates.

| Solvent | k (s⁻¹) at 25.0 °C | Nᴛ | Yᴄₗ |

|---|---|---|---|

| 100% EtOH | 1.03 x 10⁻⁵ | 0.37 | -2.52 |

| 90% EtOH | 1.15 x 10⁻⁴ | 0.16 | -0.93 |

| 80% EtOH | 4.47 x 10⁻⁴ | 0.00 | 0.00 |

| 100% MeOH | 1.05 x 10⁻⁴ | 0.17 | -1.19 |

| 90% Acetone | 1.68 x 10⁻⁵ | -0.35 | -0.85 |

| 80% Acetone | 1.31 x 10⁻⁴ | -0.37 | 0.18 |

Data for Phenyl Chloroformate. Adapted from literature sources.

Another table shows the sensitivity parameters 'l' and 'm' for the solvolysis of various acyl chlorides, providing insight into their reaction mechanisms.

| Compound | l | m | Proposed Mechanism |

|---|---|---|---|

| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination nih.gov |

| Propargyl Chloroformate | 1.37 | 0.47 | Addition-Elimination nih.gov |

| Acetyl Chloride | 0.83 | 0.70 | Ionization with Nucleophilic Solvation mdpi.com |

| N,N-Diphenylcarbamoyl Chloride | 0.23 | - | Ionization mdpi.com |

These values are indicative of the mechanistic pathways for these model compounds.

Solvolytic Mechanisms of Acyl Chlorides and Related Carbonyl Halides

Reactivity of the Piperidine Ring and Halogen Moiety

While the carbonyl chloride is the most reactive site, the C-4 bromine atom on the piperidine ring can also undergo nucleophilic substitution.

The bromine atom at the C-4 position of the piperidine ring is attached to a secondary carbon and can be displaced by a nucleophile. This reaction would typically proceed via an Sɴ2 mechanism, which is favored by strong nucleophiles and polar aprotic solvents.

The presence of the electron-withdrawing N-carbonyl chloride group is expected to influence the reactivity at the C-4 position. Electron-withdrawing groups can increase the rate of nucleophilic substitution at a nearby carbon by inducing a partial positive charge, making it more susceptible to nucleophilic attack. doubtnut.comquora.com However, the steric hindrance from the piperidine ring and the potential for competing reactions at the highly reactive carbonyl chloride must be considered. In practice, reactions at the carbonyl chloride are expected to be significantly faster, and selective substitution at the C-4 position would likely require protection of the nitrogen or careful choice of reaction conditions and nucleophiles.

Radical Processes Involving the C-4 Bromine

The carbon-bromine bond at the C-4 position of this compound can potentially undergo homolytic cleavage to initiate radical reactions. This process is often facilitated by radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, or by photoredox catalysis. The resulting C-4 piperidinyl radical is a key intermediate that can participate in various transformations.

One significant pathway for such a radical is Atom Transfer Radical Cyclization (ATRC) . In this type of reaction, the initially formed radical can add intramolecularly to a suitably positioned unsaturated bond. While there is no direct literature on ATRC with this compound itself, the principles of ATRC are well-established for other haloalkanes. For this specific molecule, an intramolecular reaction would require a tethered unsaturated moiety, which is not present. However, it can participate in intermolecular Atom Transfer Radical Addition (ATRA) reactions.

In a typical ATRA scenario, the 4-piperidinyl radical, generated from this compound, could add to an electron-deficient alkene. The reaction would propagate through the abstraction of a bromine atom from another molecule of this compound by the newly formed radical, thus regenerating the bromine radical and continuing the chain reaction. The feasibility and efficiency of such a process would be influenced by the stability of the radical intermediates and the reaction conditions.

The general mechanism for a transition metal-catalyzed ATRA reaction involving an alkyl bromide is depicted below:

| Step | Description |

| Initiation | A radical initiator (e.g., AIBN, light) generates a bromine radical. |

| Propagation 1 | The bromine radical abstracts a hydrogen atom from a suitable donor or interacts with a transition metal catalyst. Alternatively, direct homolysis of the C-Br bond can occur. |

| Propagation 2 | The 4-piperidinyl radical adds to an alkene, forming a new carbon-carbon bond and a new radical species. |

| Propagation 3 | The newly formed radical abstracts a bromine atom from another molecule of this compound, yielding the product and regenerating the 4-piperidinyl radical. |

| Termination | Radicals combine to terminate the chain reaction. |

It is important to note that the N-carbonyl chloride group is an electron-withdrawing group, which can influence the stability of the C-4 radical. The kinetics of these radical processes would be dependent on factors such as the concentration of the radical initiator, the temperature, and the nature of the radical acceptor.

Potential for Grob-Type Fragmentation (drawing insights from 4-bromopiperidine (B2556637) analogs)

Grob-type fragmentation is an elimination reaction that involves the cleavage of a carbon-carbon bond and a carbon-heteroatom bond, leading to the formation of three fragments. For a 4-bromopiperidine system, a Grob-type fragmentation would entail the cleavage of the C2-C3 and C4-Br bonds, driven by the expulsion of a leaving group and the formation of a more stable system.

In the context of this compound, a classic Grob fragmentation is not immediately apparent without the presence of an appropriate electron-donating group to initiate the fragmentation cascade. However, under certain conditions, particularly with the involvement of the nitrogen lone pair, a fragmentation pathway can be envisioned. This is more likely to occur if the nitrogen is quaternized or if a Lewis acid coordinates to the carbonyl oxygen, enhancing the electron-withdrawing nature of the N-acyl group and promoting the participation of the nitrogen lone pair in the fragmentation.

A plausible fragmentation pathway for a related 4-halopiperidine derivative could be initiated by the departure of the bromide ion, facilitated by a Lewis acid or solvent effects, to form a carbocation at C-4. The fragmentation would then be driven by the donation of the nitrogen's lone pair electrons, leading to the cleavage of the C2-C3 and C5-C6 bonds and the formation of a positively charged iminium ion fragment and an unsaturated fragment.

| Condition | Potential Intermediate | Expected Products |

| Lewis Acid Catalysis | Complexation of Lewis acid to the carbonyl oxygen. | Iminium ion, alkene, and bromide ion. |

| Solvolysis in a polar, protic solvent | Formation of a C-4 carbocation. | Fragmented products resulting from solvent capture. |

The kinetics of such a fragmentation would be highly dependent on the stability of the carbocation intermediate and the ability of the nitrogen to participate in the fragmentation, which in turn is influenced by the nature of the N-substituent. The electron-withdrawing carbonyl chloride group would likely disfavor the formation of a positive charge on the nitrogen, making a concerted or stepwise fragmentation that relies on the nucleophilicity of the nitrogen less probable without prior modification or activation.

Intramolecular Cyclization and Rearrangement Pathways

The presence of the electrophilic carbonyl chloride and the nucleophilic potential within the molecule (after suitable activation or in the presence of an external nucleophile that subsequently attacks the ring) opens up possibilities for intramolecular cyclization and rearrangement reactions.

A significant potential intramolecular cyclization pathway for a derivative of this compound involves the formation of a bicyclic system. For instance, if the bromine at C-4 is replaced by a hydroxyl group, the resulting 4-hydroxypiperidine-1-carbonyl chloride could undergo an intramolecular cyclization. In this scenario, the hydroxyl group would act as an internal nucleophile, attacking the electrophilic carbonyl chloride. This would lead to the formation of a bicyclic urethane, specifically a 2-oxa-5-azabicyclo[2.2.2]octan-6-one derivative. bohrium.comfigshare.comresearchgate.net

The general mechanism for such a cyclization is as follows:

Nucleophilic Attack: The oxygen atom of the hydroxyl group at C-4 attacks the carbonyl carbon of the N-carbonyl chloride.

Chloride Elimination: The chloride ion is displaced as a leaving group.

Ring Formation: A new six-membered ring is formed, resulting in a bicyclic structure.

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

| Reactant | Condition | Product |

| 4-Hydroxypiperidine-1-carbonyl chloride | Base (e.g., triethylamine) | 2-Oxa-5-azabicyclo[2.2.2]octan-6-one |

The kinetics of this cyclization would be influenced by the conformational preferences of the piperidine ring, which would dictate the proximity of the reacting groups. A chair conformation that places the hydroxyl group in an axial position might facilitate the backside attack on the carbonyl chloride.

Rearrangement pathways for this compound are less obvious without the involvement of strong acids or bases or the generation of reactive intermediates. However, under forcing conditions, rearrangements involving the piperidine ring, such as ring contraction or expansion, could potentially occur, although these are generally not favorable processes for saturated six-membered rings.

Derivatization Strategies and Functional Group Transformations

Formation of Carbamate (B1207046) and Urea (B33335) Derivatives

The primary mode of reactivity for 4-bromopiperidine-1-carbonyl chloride involves the nucleophilic acyl substitution at the carbonyl carbon. The acyl chloride group is highly susceptible to attack by various nucleophiles, leading to the formation of stable carbamate and urea derivatives. This transformation is a cornerstone of its utility, providing a straightforward method to link the 4-bromopiperidine (B2556637) scaffold to other molecular fragments.

The reaction with alcohols or phenols proceeds readily, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to yield the corresponding carbamates. Similarly, reaction with primary or secondary amines affords urea derivatives. These reactions are typically high-yielding and can be performed under mild conditions, making them suitable for a wide array of substrates with diverse functional groups.

The general schemes for these transformations are presented below:

Carbamate Formation:

this compound + R-OH → 4-Bromopiperidin-1-yl (R) carbamate + HCl

Urea Formation:

this compound + R¹R²NH → 1-(4-Bromopiperidine-1-carbonyl)-NR¹R² (Urea) + HCl

These reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies. The resulting carbamate and urea linkages are often important pharmacophoric elements that can engage in hydrogen bonding interactions with biological targets.

Table 1: Representative Examples of Carbamate and Urea Formation This table is illustrative and based on the general reactivity of acyl chlorides.

| Nucleophile | Reagent | Product Type | Resulting Derivative |

|---|---|---|---|

| Alcohol (e.g., Ethanol) | This compound | Carbamate | Ethyl 4-bromopiperidine-1-carboxylate |

| Phenol | This compound | Carbamate | Phenyl 4-bromopiperidine-1-carboxylate |

| Primary Amine (e.g., Aniline) | This compound | Urea | 1-(4-Bromopiperidin-1-yl)-3-phenylurea |

Modification of the Bromine Atom at C-4

Subsequent to the functionalization of the acyl chloride, the bromine atom at the C-4 position provides a second handle for diversification. This allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from this scaffold.

The C(sp³)-Br bond at the 4-position of the piperidine (B6355638) ring, while typically less reactive than a C(sp²)-Br bond, can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of C-C bonds by coupling the 4-bromopiperidine derivative with an organoboron compound, such as a boronic acid or boronic ester. nih.govnih.gov This is a widely used method for introducing aryl, heteroaryl, or vinyl groups at the C-4 position. mdpi.com The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. nih.govnih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples the 4-bromo-piperidine derivative with a primary or secondary amine, allowing for the synthesis of 4-amino-piperidine derivatives. organic-chemistry.orgresearchgate.net The catalyst system usually consists of a palladium precursor and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) along with a strong base like sodium tert-butoxide. youtube.comacsgcipr.org

Table 2: Potential Cross-Coupling Reactions at the C-4 Position

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Structure | Catalyst/Reagents Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | C-C | 4-Aryl-piperidine-1-carboxamide | Pd(PPh₃)₄, K₂CO₃ |

| Buchwald-Hartwig | Amine (R¹R²NH) | C-N | 4-(Dialkylamino)-piperidine-1-carboxamide | Pd₂(dba)₃, XPhos, NaOtBu |

The C-Br bond can also be functionalized through radical pathways. Radical reactions offer alternative methods for C-C bond formation and other transformations, often under milder conditions than some transition-metal-catalyzed processes.

Atom Transfer Radical Addition (ATRA): In ATRA, a radical is generated from the 4-bromopiperidine derivative, typically using a radical initiator (e.g., AIBN) or through photoredox catalysis. mdpi.comnih.govresearchgate.net This radical can then add to an electron-deficient olefin, such as an acrylate (B77674) or acrylonitrile, in an intermolecular fashion. nih.gov The resulting radical intermediate then abstracts a halogen atom from another molecule of the starting material to propagate the radical chain, yielding a new C-C bond and a new C-Br bond at the terminus of the added fragment. nih.gov This method allows for the elongation of the substituent at the C-4 position.

Photocatalysis has emerged as a powerful tool for generating radicals under mild conditions, which can then be used for various C-H functionalization reactions or additions. nih.govresearchgate.net

Transformations Involving the Piperidine Nitrogen (e.g., Deprotection and Subsequent Functionalization)

While the primary reaction of the carbonyl chloride is to form stable carbamates or ureas, scenarios may arise where subsequent modification at the piperidine nitrogen is desired. This requires the cleavage of the N-C(O) bond. The stability of the resulting carbamate or amide linkage means that cleavage is not trivial and typically requires harsh conditions.

Acidic or Basic Hydrolysis: The N-acyl bond of the resulting piperidine carboxamide can be cleaved under strong acidic or basic conditions. For example, refluxing in concentrated aqueous acid (like HCl) or a strong base (like NaOH) can hydrolyze the amide bond, yielding the free piperidine nitrogen as a salt, which can be neutralized and subsequently functionalized. sciencemadness.orgnih.gov However, these harsh conditions may not be compatible with other functional groups in the molecule.

Reductive Cleavage: Alternative methods involve the reductive cleavage of the N-C(O) bond. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide or carbamate functionality. This process typically cleaves the C-O bond of a carbamate to yield an N-methylpiperidine derivative or reduces an amide to an amine, effectively removing the carbonyl group and allowing for different subsequent functionalization pathways. More modern methods have explored photoactivated electron transfer from neutral organic donors for the reductive cleavage of C-N bonds under milder conditions. nih.gov

These deprotection or transformation strategies liberate the piperidine nitrogen, allowing for a new set of reactions, such as N-alkylation, N-arylation, or acylation with a different acyl group, thereby providing another layer of diversification for the synthesized compounds. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 4-bromopiperidine-1-carboxylate |

| Phenyl 4-bromopiperidine-1-carboxylate |

| 1-(4-Bromopiperidin-1-yl)-3-phenylurea |

| 4-Bromo-1,1'-carbonylbis(piperidine) |

| 4-Aryl-piperidine-1-carboxamide |

| 4-(Dialkylamino)-piperidine-1-carboxamide |

| 4-Alkynyl-piperidine-1-carboxamide |

| AIBN (Azobisisobutyronitrile) |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| K₂CO₃ (Potassium carbonate) |

| Cs₂CO₃ (Cesium carbonate) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| NaOtBu (Sodium tert-butoxide) |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) |

| CuI (Copper(I) iodide) |

| Et₃N (Triethylamine) |

| HCl (Hydrochloric acid) |

| NaOH (Sodium hydroxide) |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic characteristics and inherent reactivity of 4-Bromopiperidine-1-carbonyl chloride. Methods such as Density Functional Theory (DFT) are commonly used to model the molecule's geometry and electronic properties. These studies reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial in predicting how the molecule will interact with other chemical species. chemjournal.kzscilit.comekb.eg

Analysis of the electronic structure of piperidine (B6355638) derivatives often shows that the introduction of different substituents can significantly alter the charge distribution and, consequently, the reactivity of the molecule. chemjournal.kzmdpi.com For this compound, the carbonyl chloride group is strongly electron-withdrawing, which significantly influences the electron density on the piperidine ring nitrogen. The bromine atom at the 4-position also contributes to the electronic properties through inductive effects.

Reactivity indices derived from quantum chemical calculations, such as the HOMO-LUMO energy gap, help in assessing the chemical stability and reactivity of the compound. scilit.comekb.eg A smaller HOMO-LUMO gap generally suggests higher reactivity. The locations of the HOMO and LUMO can indicate the sites for electrophilic and nucleophilic attack, respectively. For instance, in many N-acyl piperidines, the LUMO is localized on the carbonyl group, indicating its susceptibility to nucleophilic attack. mdpi.com

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, an indicator of chemical stability. |

| Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties calculated in quantum chemical studies.

Mechanistic Probing via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction pathway and the factors that control it.

For a molecule with multiple reactive sites like this compound, computational studies can help to unravel the competition between different reaction pathways. For example, a nucleophile could potentially attack the carbonyl carbon of the acyl chloride or substitute the bromine atom on the piperidine ring. knockhardy.org.ukucsb.edusavemyexams.com The carbonyl carbon is highly electrophilic and is the expected primary site for nucleophilic acyl substitution. nih.gov The reaction would likely proceed through a tetrahedral intermediate, and computational modeling can elucidate the stability of this intermediate and the energy barriers for its formation and collapse. nih.gov

Furthermore, computational studies can model the role of the solvent in the reaction mechanism. acs.org Explicit or implicit solvent models can be incorporated into the calculations to provide a more realistic representation of the reaction environment and its influence on the energies of reactants, intermediates, and transition states.

Table 2: Hypothetical Calculated Activation Energies for Competing Reactions

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Acyl Substitution | Ammonia | 12.5 |

| Nucleophilic Substitution at C4-Br | Ammonia | 25.8 |

Note: The data in this table is hypothetical and illustrates how computational modeling can be used to compare the feasibility of different reaction mechanisms.

Prediction of Reaction Outcomes and Selectivity

Building on mechanistic insights, computational modeling can be used to predict the outcomes and selectivity of reactions involving this compound. By comparing the activation energies for different possible reaction pathways, it is possible to predict which product will be formed preferentially. chemrxiv.org This is particularly useful in cases where multiple products are possible, such as in reactions with multifunctional reagents.

For instance, in a reaction with a nucleophile that also contains a basic site, computational models can help to predict whether nucleophilic attack or an acid-base reaction is more likely to occur. The models can also predict regioselectivity and stereoselectivity, providing a three-dimensional understanding of the reaction.

In recent years, machine learning and artificial intelligence have emerged as powerful tools for predicting reaction outcomes. acs.orgnih.govarxiv.org By training models on large datasets of known chemical reactions, it is possible to predict the products of new reactions with increasing accuracy. acs.orgarxiv.org While specific models for this compound may not exist, general-purpose reaction prediction models could potentially be used to forecast its reactivity with various reagents. These predictive tools have the potential to accelerate the discovery and optimization of synthetic routes. nih.gov

Table 3: Hypothetical Predicted Product Distribution for a Reaction

| Reagent | Predicted Major Product | Predicted Minor Product | Predicted Yield (Major) |

| Methanol | 4-Bromopiperidine-1-carboxylate | 1-Piperidinecarbonyl chloride | 95% |

| Sodium azide | 1-(Azidocarbonyl)-4-bromopiperidine | 4-Azido-1-piperidinecarbonyl chloride | 88% |

Note: The data in this table is hypothetical and is intended to demonstrate the predictive capabilities of computational models in determining reaction outcomes and selectivity.

Applications in Complex Molecule Synthesis

Role as a Versatile Building Block in Nitrogen-Containing Heterocycle Synthesis

The structure of 4-Bromopiperidine-1-carbonyl chloride makes it a potential building block for the synthesis of more complex nitrogen-containing heterocycles. nih.govrsc.orgmdpi.comscience.govnih.gov The carbamoyl (B1232498) chloride is a reactive functional group that readily undergoes reactions with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reaction can be the initial step in constructing larger heterocyclic systems.

For instance, reaction with a molecule containing two nucleophilic groups could lead to cyclization. A hypothetical reaction pathway could involve the initial acylation of a primary amine, followed by an intramolecular substitution of the bromine atom by another nucleophilic group within the same molecule, thereby forming a new fused or spirocyclic heterocyclic system. The piperidine (B6355638) ring serves as a rigid scaffold upon which these new rings can be constructed. The versatility of this building block stems from the orthogonal reactivity of its two functional groups, which could potentially be addressed sequentially under different reaction conditions.

Precursor for Advanced Pharmaceutical Intermediates and Biologically Active Compounds

The piperidine nucleus is a key structural motif in a wide array of pharmaceutical agents. nih.govresearchgate.net Consequently, substituted piperidines like this compound are valuable as precursors for advanced pharmaceutical intermediates and biologically active compounds. nih.govrsc.orgmdpi.com The carbamoyl chloride moiety can be used to link the piperidine ring to other pharmacophores through a stable urea (B33335) or carbamate (B1207046) linkage.

The bromine atom at the 4-position offers a site for further functionalization. It can be displaced by various nucleophiles (e.g., amines, azides, thiols) or serve as a handle for carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira cross-coupling reactions, after appropriate conversion (e.g., to a boronic ester). This allows for the introduction of diverse substituents, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. For example, the synthesis of analogs of the DPP-4 inhibitor Alogliptin has involved the use of functionalized piperidine intermediates to explore structure-activity relationships. beilstein-journals.org

Strategies for Compound Library Generation and High-Throughput Synthesis

The bifunctional nature of this compound makes it a suitable scaffold for the generation of compound libraries for high-throughput screening. Combinatorial chemistry strategies can be employed by reacting the molecule with diverse sets of reagents in a systematic manner. scripps.edu

A potential strategy for library generation is outlined in the table below, illustrating a two-step diversification approach.

| Step | Reactive Site | Reaction Type | Example Reagent Library | Resulting Moiety |

|---|---|---|---|---|

| 1 | Carbonyl Chloride | Acylation | Library of primary/secondary amines (R¹R²NH) | 4-Bromo-N-(R¹,R²)-piperidine-1-carboxamide |

| 2 | Bromo Group | Nucleophilic Substitution or Cross-Coupling | Library of nucleophiles (NuH) or coupling partners (R³-B(OH)₂) | 4-(Nu)-N-(R¹,R²)-piperidine-1-carboxamide or 4-(R³)-N-(R¹,R²)-piperidine-1-carboxamide |

This parallel synthesis approach would allow for the rapid generation of a large number of distinct compounds from a single starting material, which can then be screened for biological activity.

Integration into Total Synthesis Efforts of Natural Products and Their Analogs

While the piperidine ring is a common feature in many natural products, particularly alkaloids, the direct integration of this compound into the total synthesis of such molecules is not well-documented. nih.govchemrxiv.org Total synthesis often requires highly selective and mild reaction conditions, and the high reactivity of the carbamoyl chloride might necessitate its in-situ formation or the use of a protected precursor.

However, it could theoretically be employed in the synthesis of natural product analogs. In this context, the goal is often not just to replicate the natural product but also to create structurally related compounds with potentially improved or novel biological activities. nih.gov The this compound could be used to introduce a substituted piperidine-1-carboxamide (B458993) fragment into a molecule to probe the structure-activity relationship of a natural product lead.

Q & A

Q. What are the common synthetic routes for preparing 4-bromopiperidine-1-carbonyl chloride, and what solvents or catalysts are typically employed?

The synthesis of piperidine-derived carbonyl chlorides often involves reacting piperidine precursors with carbonyl chloride agents (e.g., phosgene or thionyl chloride). For brominated derivatives like this compound, bromination steps may precede or follow carbonyl chloride formation. Common solvents include methanol, tetrahydrofuran (THF), or dichloromethane, with catalysts such as triethylamine or DMAP used to accelerate reactivity . Purification typically involves crystallization or column chromatography to isolate high-purity products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to the reactive nature of carbonyl chlorides and potential bromine-related hazards, strict safety measures are required:

- Use fume hoods and closed systems to avoid inhalation or skin contact .

- Wear nitrile gloves, safety goggles, and protective clothing.

- Immediate first aid for exposure: Flush eyes with water for 15 minutes; wash skin with soap and water .

- Note that toxicological data for many piperidine derivatives remain incomplete, necessitating conservative handling .

Q. How is this compound typically characterized analytically?

Key characterization methods include:

- NMR spectroscopy : To confirm bromine substitution on the piperidine ring and carbonyl chloride functionality.

- Mass spectrometry : For molecular weight verification (e.g., expected m/z for C₆H₉BrClNO).

- FTIR : To identify carbonyl (C=O) stretches near 1700–1800 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in multistep syntheses?

Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during bromination to minimize side reactions.

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or nucleophilic catalysts to enhance carbonyl chloride formation .

- Solvent polarity adjustments : Use aprotic solvents like THF to stabilize intermediates .

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield .

Q. What strategies address discrepancies in reported reactivity or stability of this compound derivatives?

Contradictions in reactivity may arise from variations in steric hindrance or bromine’s electronic effects. To resolve these:

Q. How can this compound serve as a precursor in designing bioactive molecules?

The bromine atom and carbonyl chloride group enable diverse derivatization:

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Impurities like residual solvents or dehalogenated byproducts require:

- High-resolution LC-MS : To detect low-abundance species.

- Ion chromatography : For halide ion quantification .

- Standard addition methods : To calibrate for matrix effects in complex mixtures .

Methodological Guidance

Designing experiments to evaluate the hydrolytic stability of this compound:

- Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Monitor hydrolysis via UV-Vis (loss of carbonyl chloride absorbance) or NMR .

- Compare degradation rates to predict shelf-life under storage conditions .

Interpreting conflicting biological activity data in structure-activity relationship (SAR) studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。